![molecular formula C9H11N3O2 B2803962 2-[(4-Aminophenyl)formamido]acetamide CAS No. 46319-19-1](/img/structure/B2803962.png)

2-[(4-Aminophenyl)formamido]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

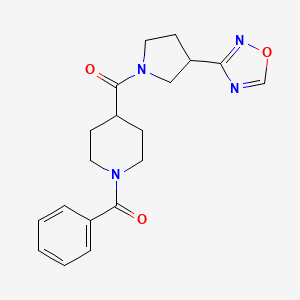

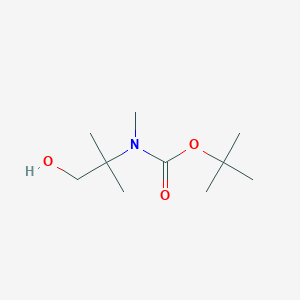

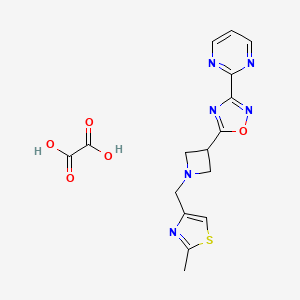

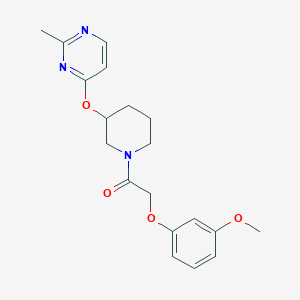

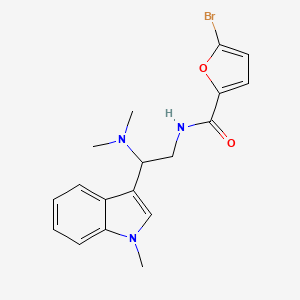

“2-[(4-Aminophenyl)formamido]acetamide” is a chemical compound with the molecular formula C9H11N3O2 . It has a molecular weight of 193.20 . The IUPAC name for this compound is N-[2-(acetylamino)ethyl]-4-aminobenzamide .

Synthesis Analysis

While specific synthesis methods for “2-[(4-Aminophenyl)formamido]acetamide” were not found, there are related studies on the synthesis of similar compounds. For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .Molecular Structure Analysis

The molecular structure of “2-[(4-Aminophenyl)formamido]acetamide” has been confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and Mass spectral data .Physical And Chemical Properties Analysis

“2-[(4-Aminophenyl)formamido]acetamide” is a powder at room temperature . More specific physical and chemical properties such as solubility and boiling point were not found in the search results.Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation Pathways

Chlorination Products and Phytotoxicity

The study of the aqueous chlorination of atenolol, a drug that shares structural similarities with 2-[(4-Aminophenyl)formamido]acetamide, highlighted the formation of chlorinated products including derivatives similar to 2-[(4-Aminophenyl)formamido]acetamide. These chlorinated products exhibited phytotoxic activity, suggesting environmental implications when pharmaceuticals undergo chlorination in wastewater treatment processes (DellaGreca et al., 2009).

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) have been utilized to degrade acetaminophen, a compound related to 2-[(4-Aminophenyl)formamido]acetamide, in aqueous media. This research provides insights into the degradation pathways, by-products, and potential environmental impacts of similar compounds. The study also explored the biotoxicity of the by-products, which is crucial for assessing the environmental safety of degradation processes (Qutob et al., 2022).

Biochemical Applications and Photocatalysis

Interstellar Chemistry

The detection of acetamide, which is structurally related to 2-[(4-Aminophenyl)formamido]acetamide, in interstellar space provides insights into the complexity of organic molecules in the universe. This discovery has implications for understanding the chemical pathways that lead to the formation of complex organic molecules in space (Hollis et al., 2006).

Fungicidal Properties

Research on the fungicidal effect of derivatives of 2-amino-4-nitrophenol, which shares functional groups with 2-[(4-Aminophenyl)formamido]acetamide, demonstrates the potential of these compounds in controlling fungal pathogens. This has significant implications for agriculture and the management of plant diseases (Mukhtorov et al., 2019).

Material Science and Polymer Chemistry

Photocatalytic Redox Performance Enhancement

The modification of graphitic carbon nitride (g-C3N4) using acetamide and formamide, related to 2-[(4-Aminophenyl)formamido]acetamide, has shown significantly enhanced photocatalytic performance. This modification leads to improved degradation of organic pollutants and hydrogen production under visible light, highlighting its potential in environmental remediation and energy applications (Zhang et al., 2023).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

A related compound bearing semicarbazone and thiosemicarbazone moieties was found to have potent antibacterial activity, suggesting a possible membrane perturbing and intracellular mode of action

Result of Action

A related compound was found to have potent antibacterial activity against both Gram-positive and Gram-negative strains

Eigenschaften

IUPAC Name |

4-amino-N-(2-amino-2-oxoethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-7-3-1-6(2-4-7)9(14)12-5-8(11)13/h1-4H,5,10H2,(H2,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRPGBPAISLADC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Aminophenyl)formamido]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2803879.png)

![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2803880.png)

![2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B2803886.png)

![[1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2803887.png)

![N-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2803891.png)

![1,2,3,4-tetrahydro-11H-dipyrido[1,2-a:4',3'-d]pyrimidin-11-one](/img/structure/B2803897.png)

![3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2803898.png)

![(Z)-3-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2803899.png)